molecular formula C11H11BrN2O B1384012 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 2140326-65-2

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No. B1384012
CAS RN: 2140326-65-2
M. Wt: 267.12 g/mol
InChI Key: NGLFVMKTIYMDLW-UHFFFAOYSA-N
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Description

“3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one” is a chemical compound . It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Chemical Synthesis and Modifications

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is involved in various chemical synthesis processes. One study explored its reaction with KNH2/NH3, leading to the formation of different amino- and bromo-naphthyridine derivatives (Haak & Plas, 2010). Another research focused on the synthesis of carbamate and amine derivatives of 1,8-naphthyridin-4-one, attempting to improve water solubility for in vivo tests and preclinical studies (林昭蓉, 2006).

Reaction Dynamics

The dynamics of reactions involving this compound have also been studied. One research provided evidence of the intermediacy of 3,4-didehydro compounds in reactions with potassium amide (Plas, Woźniak & Veldhuizen, 2010). Another study focused on the decarboxylation of 3-carboxylic acids to create new 2-substituted 1,8-naphthyridines (Hawes & Wibberley, 1967).

Biological and Pharmaceutical Research

In the biological domain, this compound analogs have shown potential. For instance, certain derivatives displayed antitumor activity and were evaluated for their mechanism of action (Tian et al., 2014). Similarly, the compound's role in fluorescent ligand development for C-C mismatch detection in trinucleotide repeats, associated with neurological diseases, was investigated (Sato et al., 2011).

properties

IUPAC Name

3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFVMKTIYMDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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